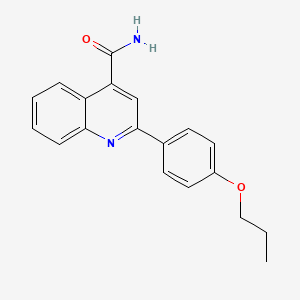
2-(4-propoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(4-propoxyphenyl)-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPQ belongs to the family of quinolinecarboxamides and has been shown to have promising effects in various fields of research, including neuroscience, cancer research, and infectious diseases.
Wirkmechanismus
The exact mechanism of action of 2-(4-propoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 2-(4-propoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. In cancer cells, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis through the activation of caspases, a family of proteins that play a key role in cell death.
Biochemical and Physiological Effects:
2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In animal models, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to improve cognitive function and memory retention. 2-(4-propoxyphenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. In cancer cells, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to induce cell death and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-propoxyphenyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that its purity and concentration can be precisely controlled. 2-(4-propoxyphenyl)-4-quinolinecarboxamide also has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-propoxyphenyl)-4-quinolinecarboxamide. In neuroscience, 2-(4-propoxyphenyl)-4-quinolinecarboxamide could be further investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In cancer research, 2-(4-propoxyphenyl)-4-quinolinecarboxamide could be further studied for its potential use in combination with other chemotherapeutic agents. 2-(4-propoxyphenyl)-4-quinolinecarboxamide could also be investigated for its potential use in treating other infectious diseases, such as tuberculosis. Further research is needed to fully understand the mechanism of action of 2-(4-propoxyphenyl)-4-quinolinecarboxamide and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-propoxyphenyl)-4-quinolinecarboxamide has shown potential in various fields of scientific research. In neuroscience, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(4-propoxyphenyl)-4-quinolinecarboxamide has also been investigated for its potential use in treating infectious diseases such as malaria, where it has been shown to have potent antimalarial activity.
Eigenschaften
IUPAC Name |
2-(4-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRUGNRSUKJBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4703033.png)

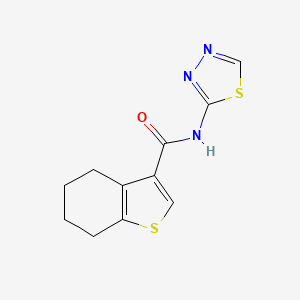
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B4703042.png)
![4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4703047.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4703049.png)
![1-[4-(difluoromethoxy)phenyl]-3-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4703056.png)
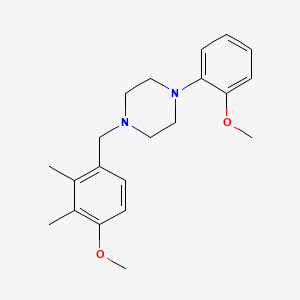
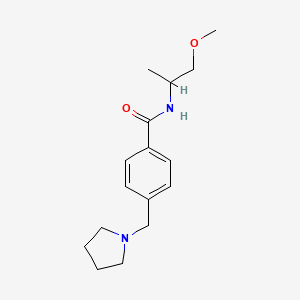


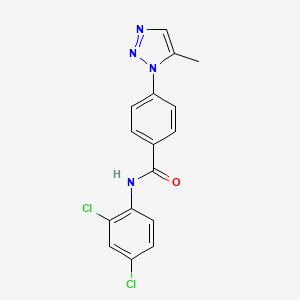
![5-(2-furyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4703131.png)
![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)